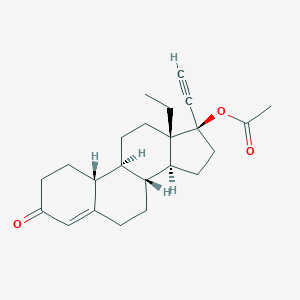
4-chloro-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
The compound 4-chloro-3,5-dimethyl-1H-pyrazole is a derivative of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The chloro and methyl substituents on the pyrazole ring influence its reactivity and physical properties, making it a valuable compound for further chemical modifications and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with chloro and methyl groups, often involves the use of palladium-catalyzed reactions. For instance, the direct arylation of 5-chloropyrazoles has been achieved with high regioselectivity and yields, using palladium acetate as a catalyst . This method provides a pathway to synthesize 4-arylated pyrazoles, which were previously challenging to access. Additionally, sequential catalytic reactions can be employed to synthesize di-arylated pyrazole derivatives from chloro and dimethyl substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, a related compound, 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, has been characterized by X-ray diffraction, revealing its crystallization in the monoclinic CC space group . Density functional theory (DFT) calculations complement these experimental findings by providing insights into the vibrational frequencies and molecular geometry . Similarly, the crystal structure of another chlorophenyl pyrazole derivative has been determined, showing its triclinic space group and the agreement between experimental and theoretical data .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, which can be influenced by the substituents on the ring. The presence of a chloro group can act as a temporary protection, allowing for selective chemical modifications at other positions on the ring . The reactivity of these compounds can be further explored through the synthesis of complex molecules, such as the reaction of dimethylbicyclo decane-2,10-dione-5,5-dicarboxylate with p-chlorophenylhydrazine to form a tetrahydroindazol derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-3,5-dimethyl-1H-pyrazole derivatives are influenced by their molecular structure. For instance, the presence of chloro and methoxy substituents affects the compound's crystal packing and hydrogen bonding capabilities . The molecular electrostatic potential, HOMO-LUMO energy gap, and thermodynamic properties can be investigated using DFT calculations, providing a deeper understanding of the compound's reactivity and stability . These properties are crucial for the compound's potential applications in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
4-Chloro-3,5-dimethyl-1H-pyrazole is involved in various chemical synthesis processes. For instance, it reacts with hydrazines in different solvents, leading to mixtures of regioisomeric pyrazoles, and conditions have been found for the selective formation of specific pyrazole compounds (Mikhed’kina et al., 2009). Another study demonstrates its use in the synthesis of compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes, which show significant antibacterial and DNA photocleavage activity (Sharma et al., 2020).
Catalysis
In catalysis, this compound is used in reactions like the phase transfer catalyzed synthesis of 3-methyl-4H-pyrazolo[3,4-d]isoxazole from 3,5-dimethyl-4-isoxazolyldiazonium tetrafluoroborate, demonstrating its role in facilitating complex chemical transformations (Rajanarendar et al., 2007).
Green Chemistry
A study highlights its application in green chemistry through the mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, using a solvent-free method, which is important for sustainable chemical practices (Saeed & Channar, 2017).
Molecular Structure Analysis
4-Chloro-3,5-dimethyl-1H-pyrazole has also been used in structural analysis studies. For example, its derivatives have been analyzed using various spectroscopic techniques, contributing to our understanding of molecular structures and interactions (Dong-ge, 2009).
Polymerization and Material Science
In material science, pyrazole-based dithiocarbamates, derivatives of 4-chloro-3,5-dimethyl-1H-pyrazole, are used as RAFT agents in polymerization, demonstrating control over molecular mass and dispersity in radical polymerization processes (Gardiner et al., 2017).
Antibacterial and Anticancer Research
This compound forms the basis of various derivatives with potential antibacterial and anticancer properties, as indicated by studies that synthesized new compounds showing higher anticancer activity than standard drugs (Hafez et al., 2016).
Corrosion Inhibition
In the field of corrosion inhibition, dimethyl-1H-pyrazole derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating their potential in industrial applications to protect metals from corrosion (El Arrouji et al., 2020).
Safety And Hazards
4-Chloro-3,5-dimethyl-1H-pyrazole is classified as an irritant . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTUBTJLRQIMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350099 | |
| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3,5-dimethyl-1H-pyrazole | |
CAS RN |
15953-73-8 | |
| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15953-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















